(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide
Overview
Description
It is primarily being investigated as a potential treatment for inherited mitochondrial diseases such as Leigh’s Disease, MELAS (Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes), and LHON (Leber’s Hereditary Optic Neuropathy) . These diseases are characterized by dysfunctional mitochondria, leading to increased levels of cellular reactive oxygen species (ROS) and a wide range of symptoms .
Preparation Methods
The synthetic routes and reaction conditions for Sonlicromanol involve several steps. . The industrial production methods for Sonlicromanol are not widely documented, but they likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Sonlicromanol undergoes various types of chemical reactions, including oxidation and reduction reactions. The compound’s active metabolite, KH176m, functions as an antioxidant, directly scavenging reactive oxygen species (ROS) and modulating redox reactions . Common reagents and conditions used in these reactions include oxidizing agents and reducing agents under controlled conditions. The major products formed from these reactions include the oxidized or reduced forms of Sonlicromanol and its metabolites .
Scientific Research Applications
Sonlicromanol has a wide range of scientific research applications. In chemistry, it is studied for its redox-modulating properties and its ability to scavenge reactive oxygen species . In biology and medicine, Sonlicromanol is being investigated for its potential to treat mitochondrial diseases by restoring cellular redox balance and reducing oxidative stress . Additionally, Sonlicromanol has shown potential as an anti-cancer drug through selective suppression of microsomal prostaglandin E synthase-1 (mPGES-1), making it a candidate for treating cancers that overexpress this enzyme .
Mechanism of Action
The mechanism of action of Sonlicromanol involves its active metabolite, KH176m, which acts as both an antioxidant and a redox modulator . KH176m directly scavenges reactive oxygen species (ROS) and boosts the peroxiredoxin-thioredoxin system . It also selectively inhibits microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in inflammation and cancer . By targeting these molecular pathways, Sonlicromanol helps restore cellular redox balance and reduce oxidative stress in patients with mitochondrial diseases .
Comparison with Similar Compounds
Sonlicromanol is unique in its triple mode of action: reductive distress modulation, oxidative distress modulation, and selective mPGES-1 inhibition . Similar compounds include other antioxidants and redox modulators, such as N-acetylcysteine and coenzyme Q10 . Sonlicromanol’s ability to selectively inhibit mPGES-1 and its potential as an anti-cancer drug set it apart from these other compounds .
Properties
IUPAC Name |
(2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYWLEPSQNXESC-KUHUBIRLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1541170-75-5 | |
Record name | KH-176 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1541170755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sonlicromanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16333 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SONLICROMANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCU3O35RDS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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